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A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Spironolactone

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Compound of Interest		
Compound Name:	Spiramilactone B	
Cat. No.:	B15594300	Get Quote

Disclaimer: Initial searches for "**Spiramilactone B**" did not yield relevant results. The following technical guide focuses on Spironolactone, a widely researched potassium-sparing diuretic, assuming "**Spiramilactone B**" was a typographical error.

This guide provides a detailed overview of the pharmacokinetics and metabolism of Spironolactone, designed for researchers, scientists, and professionals in drug development. It consolidates quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows.

Introduction

Spironolactone is a synthetic steroid and a competitive antagonist of the mineralocorticoid receptor.[1] It is primarily used as a potassium-sparing diuretic in the management of conditions such as hypertension, heart failure, and edema associated with liver cirrhosis and nephrotic syndrome.[2][3] Spironolactone's therapeutic and adverse effects are largely mediated by its extensive and complex metabolism.[4][5] This document delves into the absorption, distribution, metabolism, and excretion (ADME) of Spironolactone and its primary metabolites.

Pharmacokinetics

Spironolactone is characterized by rapid and extensive metabolism following oral administration.[2] The parent drug itself has a relatively short half-life, but its active metabolites



contribute significantly to its overall pharmacological effect and duration of action.

Following oral administration, Spironolactone is well-absorbed. The bioavailability of Spironolactone is enhanced when taken with food, which increases absorption and decreases the first-pass effect.[6] Micronized formulations and inclusion complexes with cyclodextrins can also improve its oral absorption.[6]

Table 1: Pharmacokinetic Parameters of Spironolactone and its Metabolites (Single Oral Dose)

Compound	Tmax (hours)	Cmax (ng/mL)	Half-life (t½) (hours)
Spironolactone	~1.0 - 2.6	Varies	~1.4
Canrenone	~4.3	415 ± 145	16.5 (biphasic: 4.42 ± 1.07 initially)
7α- thiomethylspironolacto ne (TMS)	-	-	13.8
6β-hydroxy-7α- thiomethylspironolacto ne (HTMS)	-	-	15.0

Data compiled from multiple sources.[2][7][8]

Spironolactone and its metabolites are highly bound to plasma proteins, with binding exceeding 90%.[2][7] They primarily bind to serum albumin and alpha-1-acid glycoprotein.[2]

Spironolactone undergoes extensive and rapid metabolism, primarily in the liver. No unchanged Spironolactone is found in the urine.[6] The metabolites can be broadly categorized into two groups: those where the sulfur atom is removed (e.g., Canrenone) and those where it is retained (e.g., 7α -thiomethylspironolactone).[2][6]

For a long time, Canrenone was considered the major active metabolite. [6] However, more recent studies using specific HPLC methods have shown that 7α -thiomethylspironolactone



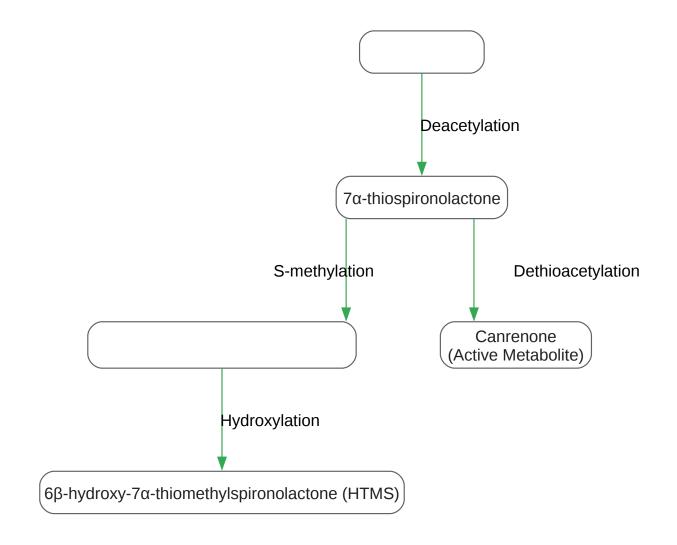
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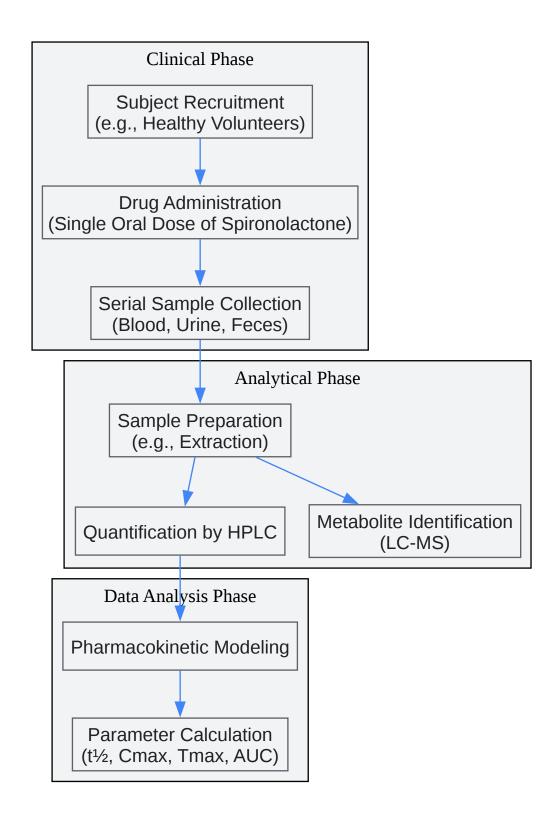
(TMS) is the main metabolite after a single oral dose.[6][8] Both Spironolactone and TMS possess anti-mineralocorticoid activity.[6]

The primary metabolic pathway involves the deacetylation of Spironolactone to 7α -thiospironolactone, which is then S-methylated to form TMS, the primary metabolite.[2] Alternatively, 7α -thiospironolactone can be dethioacetylated to form Canrenone.[2] TMS can be further metabolized to 6β -hydroxy- 7α -thiomethylspironolactone (HTMS).[2]









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